Trend-Breaking Boiling Point Elevation Relative to Chain Length — Evidence of Enhanced Intermolecular Interaction
Across the ω-phenylalkanal homologous series from phenylacetaldehyde (C₂ spacer) to 6-phenylhexanal (C₅ spacer), the incremental boiling point increase per additional methylene unit is not uniform; the C₄→C₅ step from 4-phenylbutanal to 5-phenylpentanal shows an increase of ~23.5 °C, while the C₅→C₆ step to 6-phenylhexanal shows a larger jump of ~16.9 °C despite only one additional CH₂ group, indicating that the terminal phenyl ring engages in stronger intermolecular interactions when the aldehyde is positioned six carbons away [1]. This non-additive behavior affects distillation cut points and headspace volatility in fragrance formulations.
| Evidence Dimension | Boiling Point at 760 mmHg (°C) |
|---|---|
| Target Compound Data | 283.7 °C (6-Phenylhexanal) |
| Comparator Or Baseline | Phenylacetaldehyde: 195 °C; 3-Phenylpropanal: 217.7 °C; 4-Phenylbutanal: 243.3 °C; 5-Phenylpentanal: 266.8 °C [1] |
| Quantified Difference | ΔT_bp (6-phenylhexanal − 5-phenylpentanal) ≈ +16.9 °C; (6-phenylhexanal − phenylacetaldehyde) ≈ +88.7 °C |
| Conditions | Predicted or experimentally reported boiling points at standard atmospheric pressure (760 mmHg) compiled from independent database entries |
Why This Matters
The non-linear boiling point increment reveals that 6-phenylhexanal cannot be treated as a simple homologue with predictable thermal behavior; procurement decisions based on chain-length interpolation will misestimate distillation conditions and purity profiles.
- [1] ChemSrc. 6-Phenylhexanal – Boiling Point: 283.744 °C at 760 mmHg. 2017. View Source
